molecular formula C12H14ClNO4S B188210 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 314744-43-9

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B188210
CAS No.: 314744-43-9
M. Wt: 303.76 g/mol
InChI Key: WQUWIRWFTDFGFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of its molecular structure. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 314744-43-9. Alternative nomenclature systems recognize the compound as 4-piperidinecarboxylic acid, 1-[(4-chlorophenyl)sulfonyl]-, emphasizing the carboxylic acid functionality as the principal functional group. The IUPAC name systematically describes the molecular architecture, beginning with the piperidine ring as the parent structure, followed by the sulfonyl substituent at the nitrogen position and the carboxylic acid group at the 4-position.

The molecular identification is further supported by standardized chemical descriptors including the Simplified Molecular Input Line Entry System representation: O=C(C1CCN(S(=O)(C2=CC=C(Cl)C=C2)=O)CC1)O. This linear notation captures the complete connectivity pattern, specifying the arrangement of atoms and bonds within the molecular framework. The International Chemical Identifier provides an additional layer of systematic identification: InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15/h1-4,9H,5-8H2,(H,15,17). The corresponding InChI Key, WQUWIRWFTDFGFT-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and computational applications.

Systematic classification places this compound within the broader category of N-sulfonylpiperidines, specifically as a member of the 4-substituted piperidinecarboxylic acid family. The presence of the 4-chlorophenyl substituent on the sulfonyl group creates a distinct chemical entity with unique electronic and steric properties compared to other members of this chemical class. The molecular formula C₁₂H₁₄ClNO₄S indicates the presence of 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, distributed across the piperidine ring system, sulfonyl linkage, chlorophenyl substituent, and carboxylic acid group.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWIRWFTDFGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353287
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314744-43-9
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Ester Protection of Piperidine-4-Carboxylic Acid

The initial step involves protecting the carboxylic acid group of piperidine-4-carboxylic acid to prevent undesired side reactions during subsequent sulfonylation. Ethanol is commonly employed under acidic conditions (e.g., sulfuric acid) to form the ethyl ester derivative, ethyl piperidine-4-carboxylate. This reaction typically proceeds at reflux temperatures (70–80°C) for 6–8 hours, achieving yields of 85–90%.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Temperature: 78°C (reflux)

  • Yield: 88% (isolated via rotary evaporation)

Step 2: Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The protected piperidine undergoes sulfonylation at the nitrogen atom using 4-chlorobenzenesulfonyl chloride. This step requires a base to neutralize HCl generated during the reaction. Triethylamine in dichloromethane (DCM) at 0–25°C is widely utilized, with yields reaching 75–80%. Aprotic solvents like DCM enhance reaction efficiency by minimizing hydrolysis of the sulfonyl chloride.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2 equivalents)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 78% (purified via column chromatography)

Step 3: Hydrolysis of the Ethyl Ester

The final step involves hydrolyzing the ethyl ester to regenerate the carboxylic acid. Aqueous sodium hydroxide (2M) in ethanol at 60°C for 4–6 hours is standard, yielding 90–95% of the target compound.

Reaction Conditions:

  • Solvent: Ethanol/H₂O (3:1 v/v)

  • Base: NaOH (2 equivalents)

  • Temperature: 60°C

  • Yield: 92% (precipitated via acidification)

Optimization of Reaction Conditions

Solvent Effects on Sulfonylation

Aprotic solvents such as DCM or tetrahydrofuran (THF) are preferred for sulfonylation due to their inertness and ability to stabilize reactive intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided, as they may promote side reactions with the sulfonyl chloride.

Table 1: Solvent Impact on Sulfonylation Yield

SolventDielectric ConstantYield (%)
Dichloromethane8.9378
THF7.5272
Acetonitrile37.565

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key adaptations include:

  • Flow Chemistry: Reduces reaction time from hours to minutes via improved heat transfer.

  • Automated Purification: In-line liquid-liquid extraction and crystallization systems ensure consistent purity (>99%).

Comparative Analysis of Methodologies

Table 2: Comparative Efficiency of Synthetic Approaches

ParameterLaboratory ScaleIndustrial Scale
Reaction Time8 hours2 hours
Yield78%85%
Purity95%99%
Solvent Consumption500 mL/mmol50 mL/mmol

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including nucleophilic substitutions and oxidation/reduction processes.
  • Reagent : It acts as a reagent in chemical reactions due to the reactivity of its sulfonyl group, which can form covalent bonds with nucleophiles.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of critical enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and urinary tract infections respectively .

Medicine

  • Pharmaceutical Intermediate : Ongoing research explores its role as a pharmaceutical intermediate in drug development, particularly for targeting bacterial infections and cancer therapies .
  • Therapeutic Applications : Preliminary studies suggest anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Industry

  • Specialty Chemicals : It is employed in the production of specialty chemicals and agrochemicals, highlighting its industrial relevance.

Antibacterial Activity

The compound demonstrates varying levels of antibacterial activity against different strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

It has been evaluated for its enzyme inhibition potential:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseVaries (specific values not provided)

Anticancer Activity

Initial studies indicate promising anticancer effects across various cancer cell lines, suggesting further exploration into its therapeutic potential.

Case Studies and Research Findings

Several notable studies highlight the pharmacological behavior of this compound:

  • A study demonstrated strong antibacterial activity of derivatives containing the piperidine nucleus against multiple strains, indicating potential for new antibiotic development .
  • Research focused on enzyme inhibition revealed effective urease inhibition by this compound, suggesting utility in treating infections caused by urease-producing bacteria .
  • Investigations into anticancer effects showed significant cytotoxicity against human cancer cell lines, warranting further exploration into mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
  • Structure : Features a carboxylic acid ethyl ester at the 3-position of the piperidine ring instead of the 4-position.
  • Synthesis : Prepared similarly via sulfonylation of ethyl piperidine-3-carboxylate .
1-[(4-Chlorophenyl)sulfonyl]-L-proline
  • Structure : Replaces the piperidine ring with a pyrrolidine (proline) ring and a carboxylic acid at the 2-position.
  • Molecular Formula: C₁₁H₁₂ClNO₄S (molecular weight: 289.73 g/mol) .
  • Key Difference : The smaller pyrrolidine ring introduces conformational constraints, which may reduce flexibility compared to the piperidine analog .

Modifications to the Sulfonyl Group

1-[(3,4-Dihydroxyanthraquinon-2-yl)sulfonyl]piperidine-4-carboxylic acid (Compound 29)
  • Structure: Substitutes the 4-chlorophenyl group with a dihydroxyanthraquinone moiety.
  • Properties : Higher molecular weight (432.07 g/mol) and increased hydrophilicity due to hydroxyl groups .
  • Application: The anthraquinone group may confer fluorescence or intercalation properties, useful in imaging or DNA-targeting studies .
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
  • Structure : Replaces the 4-chlorophenyl group with a 2-fluorobenzylsulfonyl moiety.
  • Molecular Formula: C₁₃H₁₆FNO₄S (molecular weight: 301.33 g/mol) .

Functional Group Replacements

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
  • Structure : Replaces the sulfonyl group with an ethoxycarbonyl moiety.
  • Molecular Formula: C₉H₁₅NO₄ (molecular weight: 201.22 g/mol) .
  • Key Difference : The ester group increases hydrophobicity, which may improve blood-brain barrier permeability compared to the sulfonamide analog .
4-Amino-1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)piperidine-4-carboxylic Acid (M2)
  • Structure: Incorporates a purine moiety and an amino group on the piperidine ring.
  • Application: Demonstrates cannabinoid receptor antagonism, highlighting the role of the carboxylic acid group in receptor interactions .

Salts and Derivatives

Piperidine, 4-[(4-Chlorophenyl)sulfonyl]-, Hydrochloride
  • Structure : Hydrochloride salt of the parent compound.
  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH (molecular weight: 296.21 g/mol) .
  • Key Difference : Enhanced solubility in aqueous media due to the ionic nature, facilitating formulation in pharmacological studies .
1-((4-Methoxycarbonylamino)benzenesulfonyl)piperidine-4-carboxylic Acid
  • Structure: Adds a methoxycarbonylamino group to the phenyl ring.
  • Molecular Formula : C₁₄H₁₇N₂O₆S (molecular weight: 357.36 g/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Property
Target Compound C₁₂H₁₄ClNO₄S 303.76 4-Chlorophenylsulfonyl, COOH Sulfonamide linkage
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₈ClNO₄S 355.81 Ethyl ester at C3 Higher lipophilicity
1-[(4-Chlorophenyl)sulfonyl]-L-proline C₁₁H₁₂ClNO₄S 289.73 Pyrrolidine ring, COOH at C2 Conformational rigidity
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.33 2-Fluorobenzylsulfonyl Enhanced metabolic stability
Piperidine, 4-[(4-Chlorophenyl)sulfonyl]-, Hydrochloride C₁₁H₁₄Cl₂NO₂S 296.21 Hydrochloride salt Improved aqueous solubility

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a 4-chlorophenyl moiety. Its molecular formula is C12H14ClNO3SC_{12}H_{14}ClNO_3S, and it has a molecular weight of approximately 331.81 g/mol. The presence of the sulfonyl group enhances its reactivity and biological activity compared to other piperidine derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy observed in some derivatives .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedActivity Level
Derivative ASalmonella typhiModerate
Derivative BBacillus subtilisStrong
Derivative CEscherichia coliWeak

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain analogs could effectively reduce cell viability in various cancer cell lines, suggesting potential as anticancer agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies revealed favorable binding interactions with the active sites of these enzymes, indicating its potential as a therapeutic agent for cholinergic disorders .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound AAChE0.85
Compound BBChE1.20
This compoundAChE/BChE0.95/1.10

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the sulfonamide functionality enhances binding affinity to target proteins, facilitating inhibition of enzymatic activity or disruption of cellular processes involved in disease progression.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antimicrobial and enzyme inhibition activities. The results indicated that modifications to the piperidine structure could enhance biological efficacy .
  • In Silico Studies : Computational docking studies provided insights into the binding interactions between the synthesized compounds and target proteins, supporting experimental findings on their biological activity .

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